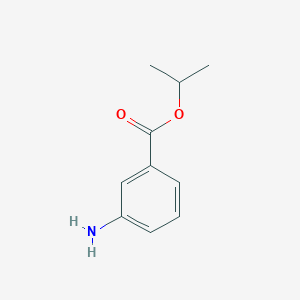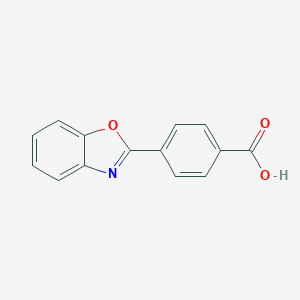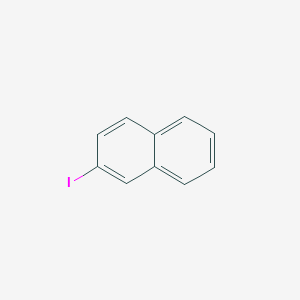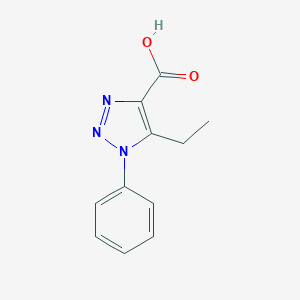![molecular formula C19H26N2O B183103 1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea CAS No. 495376-13-1](/img/structure/B183103.png)
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea, commonly known as AAMU, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of adamantane, which is a bicyclic organic compound with a diamond-like structure. AAMU is a white crystalline powder that is soluble in organic solvents and has a melting point of 226-227°C. In
Mechanism Of Action
The mechanism of action of AAMU is not fully understood. However, it has been suggested that AAMU inhibits the activity of enzymes that are involved in various cellular processes such as DNA replication, cell division, and protein synthesis. AAMU has also been shown to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical And Physiological Effects
AAMU has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AAMU has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, AAMU has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV-1.
Advantages And Limitations For Lab Experiments
AAMU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. AAMU also exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, AAMU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. AAMU also has low bioavailability, which can limit its use in in vivo studies.
Future Directions
There are several future directions for the research on AAMU. One potential direction is to explore the use of AAMU as a potential therapeutic agent for cancer, viral, and bacterial infections. Another direction is to study the mechanism of action of AAMU in more detail to better understand its biological effects. Additionally, the development of more potent and selective derivatives of AAMU could lead to the discovery of new therapeutic agents.
Synthesis Methods
AAMU can be synthesized by reacting 1-adamantyl isocyanate with 4-methylbenzylamine in anhydrous toluene. The reaction is carried out at a temperature of 60-70°C for 12-16 hours under nitrogen atmosphere. The resulting product is then purified by recrystallization from ethanol to obtain pure AAMU.
Scientific Research Applications
AAMU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. AAMU has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses such as influenza A and HIV-1. Additionally, AAMU has been shown to have antibacterial and antifungal activities.
properties
CAS RN |
495376-13-1 |
|---|---|
Product Name |
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea |
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C19H26N2O/c1-13-2-4-14(5-3-13)12-20-18(22)21-19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,15-17H,6-12H2,1H3,(H2,20,21,22) |
InChI Key |
VXYPRGSATSUCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



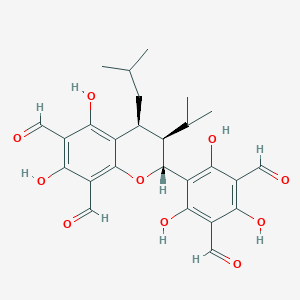
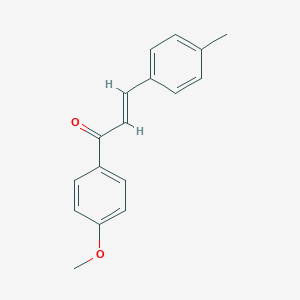
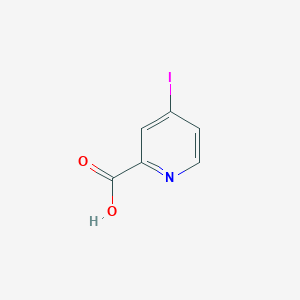
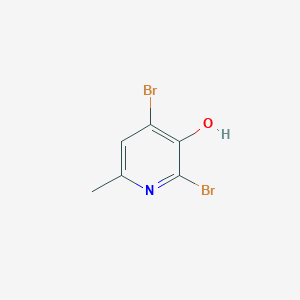

![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
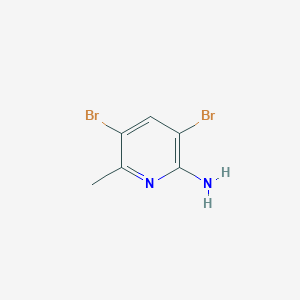
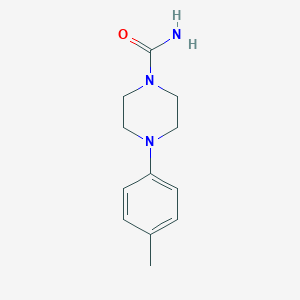

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
